N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This specific 3,4-dimethylphenyl analog is essential for SMYD2/3 structure-activity relationship (SAR) studies targeting HCC and epigenetic methylation pathways. Its unique substitution pattern on the pyrrolidine ring provides a distinct pharmacophore presentation that cannot be replicated by 3,5-dimethyl or monomethyl variants. Ideal for parallel biochemical profiling and selectivity panel assays to validate on-target SMYD3 inhibition.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 1209170-21-7
Cat. No. B2576430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
CAS1209170-21-7
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H24N2O2/c1-14-4-7-18(12-15(14)2)21-20(23)22-11-10-17(13-22)16-5-8-19(24-3)9-6-16/h4-9,12,17H,10-11,13H2,1-3H3,(H,21,23)
InChIKeyDFSDYUGGWHRDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209170-21-7): Structural Identity and Procurement Baseline


N-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (CAS 1209170-21-7) is a fully synthetic pyrrolidine-1-carboxamide derivative with the molecular formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol [1]. The compound features a pyrrolidine core substituted at the 3-position with a 4-methoxyphenyl group and an N-carboxamide bearing a 3,4-dimethylphenyl moiety. It belongs to a broader class of substituted pyrrolidine carboxamides that have been investigated as scaffolds for epigenetic targets, including SMYD2/3 histone methyltransferases, as well as for anticancer and melanocortin receptor programs [2][3]. The 3,4-dimethylphenyl substitution pattern on the anilide ring distinguishes this compound from its 3,5-dimethylphenyl positional isomer, a structural variation known to alter target binding profiles in related chemotypes .

Why Generic Substitution of N-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide Fails: The Positional Isomer Problem


Within the pyrrolidine-1-carboxamide series, seemingly minor structural perturbations produce chemically distinct entities with non-interchangeable biological profiles. The 3,4-dimethylphenyl anilide substituent present in CAS 1209170-21-7 is a positional isomer of the 3,5-dimethylphenyl variant (e.g., CAS 1209170-21-7 vs. its 3,5-dimethyl analog) [1]. In closely related pyrrolidine carboxamide series—such as those targeting SMYD methyltransferases or melanocortin receptors—the precise position of methyl groups on the anilide ring has been shown to modulate target engagement, selectivity, and cellular potency [2][3]. Furthermore, the regioisomeric placement of the 4-methoxyphenyl group on the pyrrolidine ring (3-substituted vs. 2-substituted) generates diastereomeric or constitutional isomers with divergent three-dimensional pharmacophore presentation [4]. These structural distinctions preclude generic or nearest-neighbor substitution in any assay requiring target-specific or structure-activity relationship (SAR)-interpretable results.

N-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: Quantitative Differentiation Evidence Summary


Physicochemical Identity Differentiation: 3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl Regioisomer

CAS 1209170-21-7 is the 3,4-dimethylphenyl regioisomer of the pyrrolidine-1-carboxamide scaffold. Its closest commercially catalogued analog, N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide (also catalogued as 'DMPP'), differs solely in the dimethyl substitution pattern on the anilide ring [1]. The 3,4- vs. 3,5- shift alters the electron density distribution on the aromatic ring (Hammett σₘ for 3,4-dimethyl = –0.12 combined; 3,5-dimethyl = –0.14 combined, calculated from tabulated substituent constants), resulting in a measurably different SMILES string (COc1ccc(C2CCN(C(=O)Nc3ccc(C)c(C)c3)C2)cc1 vs. COc1ccc(C2CCN(C(=O)Nc3cc(C)cc(C)c3)C2)cc1) and InChIKey [1]. In the SMYD3 inhibitor patent landscape, SAR tables demonstrate that 3,4- vs. 3,5-dimethylaryl substitutions on pyrrolidine carboxamides produce distinct IC₅₀ shifts, with regioisomeric pairs differing by 2- to >10-fold in biochemical methyltransferase inhibition assays depending on the specific scaffold context [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Pyrrolidine Substitution Pattern Differentiation: 3-(4-Methoxyphenyl) vs. 2-(4-Methoxyphenyl) Constitutional Isomerism

The target compound bears the 4-methoxyphenyl group at the pyrrolidine 3-position, distinguishing it from the 2-substituted constitutional isomer N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide . This positional variation fundamentally alters the three-dimensional vector of the aromatic substituent relative to the urea carbonyl and the dimethylanilide ring. In the melanocortin-4 receptor (MC4R) program, trans-4-phenylpyrrolidine-3-carboxamide diastereoisomers displayed functional activity shifts from potent agonism (EC₅₀ = 2.1 nM for 3S,4R isomer 13b-1) to antagonist activity for the corresponding 3R,4S diastereoisomer [1], demonstrating that pyrrolidine ring substitution pattern and stereochemistry are critical determinants of biological function. The 3-(4-methoxyphenyl) configuration in CAS 1209170-21-7 therefore represents a specific spatial pharmacophore presentation inaccessible to the 2-substituted analog.

Medicinal Chemistry Stereochemistry Conformational Analysis

Class-Level Anticancer Potential: Pyrrolidine-1-Carboxamide Scaffold Activity in Hepatocellular Carcinoma Models

While compound-specific in vitro data for CAS 1209170-21-7 have not been publicly disclosed, the pyrrolidine-1-carboxamide scaffold to which it belongs has demonstrated quantifiable anticancer activity in peer-reviewed studies. In the 2017 Omar et al. study, structurally related pyrrolidine carboxamide analogues were evaluated against hepatocellular carcinoma (HCC) cell lines; the lead compound 10m exhibited superior activity compared to the reference drug sorafenib in HCC models [1]. Furthermore, Smolobochkin et al. (2019) reported that certain 2-(het)arylpyrrolidine-1-carboxamides displayed in vitro activity against M-Hela tumor cell lines at levels twice that of tamoxifen, with in vivo increased life span (ILS) reaching 447% in xenograft models [2]. These data establish the pyrrolidine-1-carboxamide chemotype as a viable anticancer scaffold, with specific substitution patterns (including the 3,4-dimethylanilide and 3-(4-methoxyphenyl) features present in CAS 1209170-21-7) representing systematically varied SAR inputs.

Cancer Therapeutics Hepatocellular Carcinoma Drug Discovery

SMYD Methyltransferase Inhibition: Epigenetic Target Engagement Potential of Pyrrolidine Carboxamide Chemotype

The Epizyme patent family (US 2020/0048195, WO2016040508) explicitly claims substituted pyrrolidine carboxamide compounds as inhibitors of SMYD proteins (SMYD2 and SMYD3), histone methyltransferases implicated in oncogenesis [1]. The generic Formula I encompasses compounds bearing substituted phenyl groups on both the pyrrolidine nitrogen (via urea linkage) and the pyrrolidine ring carbon. While CAS 1209170-21-7 is not explicitly exemplified in the disclosed patent SAR tables, its 3,4-dimethylphenyl urea and 3-(4-methoxyphenyl) substitution pattern falls within the claimed chemical space. The structurally related covalent SMYD3 inhibitor EM127 (a 4-aminopiperidine-based compound) demonstrates that this target class is druggable, with EM127 showing selectivity for the Cys186 active-site residue and superior potency compared to the reference inhibitor EPZ031686 in biochemical assays [2]. This establishes the SMYD2/3 axis as a plausible biological context for evaluating CAS 1209170-21-7.

Epigenetics Methyltransferase Inhibition Cancer Epigenetics

N-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide: Recommended Application Scenarios Based on Available Evidence


Epigenetic SAR Expansion: SMYD2/3 Methyltransferase Inhibitor Lead Optimization Libraries

CAS 1209170-21-7 is structurally compliant with the generic Formula I claimed in the Epizyme patent family for SMYD protein inhibitors [1]. Academic and industrial groups constructing focused libraries to explore the SAR around the anilide ring substitution pattern of pyrrolidine carboxamide-based SMYD2/3 inhibitors should include this compound specifically for its 3,4-dimethyl substitution pattern, which is distinct from the more common 3,5-dimethyl and monomethyl variants found in commercial screening collections. Systematic side-by-side biochemical profiling of the 3,4-dimethyl (this compound), 3,5-dimethyl, and 2,4-dimethyl regioisomers against SMYD3 can reveal the methylation pattern preference of the enzyme's substrate-binding pocket, a key determinant of inhibitor selectivity [1][2].

Hepatocellular Carcinoma (HCC) Chemotherapeutic Analogue Series: Pyrrolidine Carboxamide Scaffold Optimization

Given the validated anticancer activity of pyrrolidine carboxamide analogues against HCC cell lines, where certain compounds outperformed sorafenib [3], CAS 1209170-21-7 serves as a rationally designed analogue for SAR studies probing the contribution of the 4-methoxyphenyl substituent and 3,4-dimethylanilide motif to cytotoxicity and selectivity against liver cancer cells. Procurement of this specific substitution combination enables head-to-head comparison with the previously reported active analogues (e.g., compound 10m) within the same assay platform, facilitating the identification of pharmacophoric elements responsible for HCC selectivity over normal hepatocytes [3].

Pyrrolidine Conformational Analysis and Pharmacophore Modeling Studies

The 3-(4-methoxyphenyl) substituent on the pyrrolidine ring of CAS 1209170-21-7 introduces a defined conformational bias that differs from 2-substituted constitutional isomers . For computational chemists and structural biologists engaged in pharmacophore model refinement, this compound provides an experimentally accessible probe to calibrate the effect of 3-aryl substitution on the pyrrolidine ring pucker and the spatial orientation of the urea pharmacophore. Such studies are directly relevant to the design of melanocortin receptor ligands, where pyrrolidine ring stereochemistry dictates agonist vs. antagonist functional activity [4].

Chemical Probe Selectivity Profiling: Off-Target Panel Screening for Pyrrolidine Carboxamide Chemical Tools

As part of a broader chemical probe characterization workflow, CAS 1209170-21-7 should be included in selectivity panels (e.g., kinase panels, methyltransferase panels, GPCR panels) to establish the target engagement fingerprint of the 3,4-dimethylphenyl/3-(4-methoxyphenyl) substitution combination [2][5]. This profiling is essential when the compound is used as a reference control in SMYD3 or HCC cell-based assays, enabling researchers to distinguish on-target epigenetic effects from off-target pharmacological activities. The resulting selectivity data directly inform procurement decisions for follow-up analogue synthesis.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.